Meclofenamate sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Here’s some general information about Meclofenamate Sodium:

Meclofenamate Sodium

Meclofenamate Sodium is also used to treat mild to moderate pain, primary dysmenorrhea, heavy menstrual blood loss, rheumatoid arthritis, and osteoarthritis . It works by reversibly inhibiting cyclooxygenase-1 and 2 (COX-1 and 2) enzymes, which results in decreased formation of prostaglandin precursors . This has antipyretic, analgesic, and anti-inflammatory properties .

Pain Relief

Meclofenamate Sodium is used to relieve various types of pain, such as headache, dental pain, muscle aches, and gout attacks . It works by blocking the body’s production of certain natural substances that cause inflammation, helping to decrease swelling, pain, or fever .

Fever Reduction

This drug is also used to reduce fever and to relieve minor aches and pain due to the common cold or flu .

Arthritis Treatment

Menstrual Pain and Heavy Menstrual Blood Loss

Meclofenamate Sodium is indicated for the treatment of primary dysmenorrhea and for the treatment of idiopathic heavy menstrual blood loss . It helps to decrease pain and blood loss from menstrual periods .

Treatment of Ankylosing Spondylitis, Gouty Arthritis, or Shoulder Pain

Meclofenamate Sodium is sometimes used long-term to treat symptoms of ankylosing spondylitis, gouty arthritis, or shoulder pain caused by bursitis or tendinitis .

Treatment of Menopause Symptoms

Meclofenamate Sodium is indicated for the treatment of primary dysmenorrhea, which is pain associated with menstruation . It can help alleviate symptoms associated with menopause .

Treatment of Bursitis or Tendinitis

Meclofenamate Sodium is sometimes used long-term to treat shoulder pain caused by bursitis or tendinitis . Bursitis and tendinitis are conditions that cause swelling around muscles and bones .

Treatment of Gouty Arthritis

Meclofenamate Sodium is also used to treat symptoms of gouty arthritis . Gouty arthritis is a type of arthritis that occurs when uric acid builds up in the blood and causes joint inflammation .

Treatment of Ankylosing Spondylitis

Meclofenamate Sodium is sometimes used long-term to treat symptoms of ankylosing spondylitis . Ankylosing spondylitis is a type of arthritis that affects the spine .

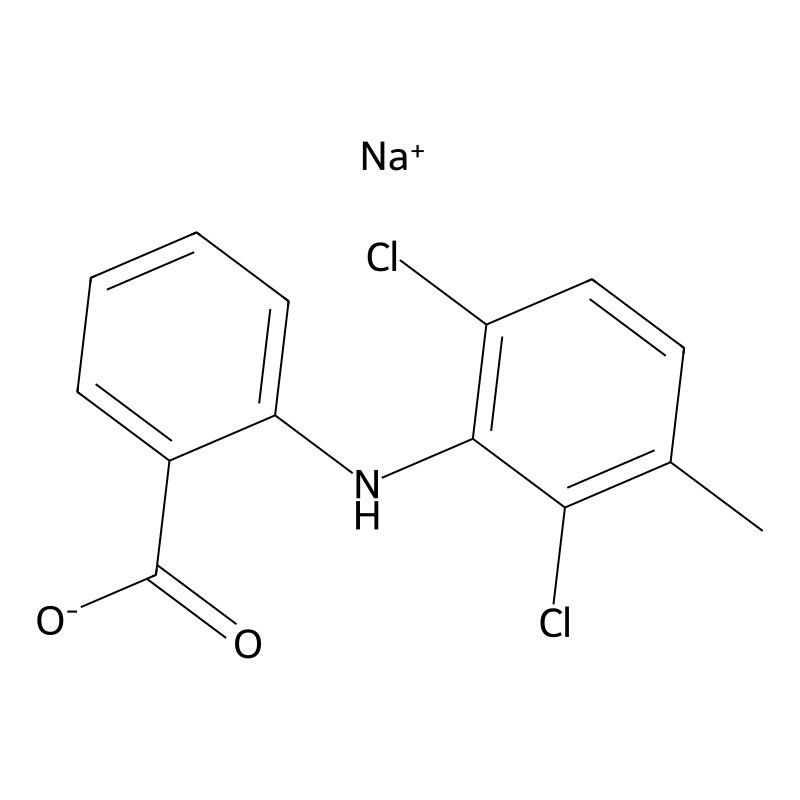

Meclofenamate sodium is a non-steroidal anti-inflammatory drug (NSAID) that serves as an analgesic and antipyretic agent. Its chemical structure is characterized as N-(2,6-dichloro-m-tolyl) anthranilic acid, sodium salt, monohydrate, with the molecular formula . This compound is typically administered orally in capsule form, containing either 50 mg or 100 mg of the active ingredient. Inactive components include colloidal silicon dioxide, magnesium stearate, and various coloring agents .

Meclofenamate sodium functions primarily by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain. It is indicated for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and primary dysmenorrhea .

Meclofenamic acid acts by inhibiting the enzyme cyclooxygenase (COX), primarily COX-2. COX is responsible for the production of prostaglandins, which play a key role in inflammation, pain, and fever []. By inhibiting COX, meclofenamic acid reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects.

The biological activity of meclofenamate sodium encompasses several pharmacological effects:

- Anti-inflammatory: It effectively reduces inflammation by inhibiting cyclooxygenase enzymes.

- Analgesic: The compound alleviates pain associated with various conditions, including arthritis and menstrual pain.

- Antipyretic: Meclofenamate sodium can reduce fever by acting on the hypothalamic heat-regulating center .

- Antigranulation: It has been noted for its ability to inhibit granulation tissue formation .

Adverse effects primarily involve gastrointestinal disturbances such as diarrhea, nausea, and abdominal pain, which are common among NSAIDs .

The synthesis of meclofenamate sodium typically involves several steps:

- Formation of Meclofenamic Acid: The initial step includes the reaction of 2,6-dichloro-m-toluidine with anthranilic acid in the presence of suitable reagents to form meclofenamic acid.

- Sodium Salt Formation: The meclofenamic acid is then neutralized with sodium hydroxide or sodium carbonate to produce meclofenamate sodium.

- Crystallization: The final product is purified through crystallization techniques to obtain the monohydrate form .

Meclofenamate sodium is primarily used in clinical settings for:

- Treating mild to moderate pain.

- Managing symptoms associated with inflammatory conditions such as rheumatoid arthritis and osteoarthritis.

- Alleviating primary dysmenorrhea symptoms.

- Reducing fever in various clinical scenarios .

It may also be explored in research settings for its potential effects on other inflammatory disorders.

Meclofenamate sodium exhibits several notable drug interactions:

- Warfarin: It enhances the anticoagulant effect of warfarin; dosage adjustments may be necessary to prevent excessive bleeding .

- Aspirin: Concurrent use may lower plasma levels of meclofenamate sodium due to competition for protein binding sites .

- Antacids: Co-administration with aluminum and magnesium hydroxides does not significantly affect the absorption of meclofenamate sodium .

- Other NSAIDs: The use of multiple NSAIDs concurrently can increase the risk of gastrointestinal side effects.

Monitoring for adverse reactions is essential when meclofenamate sodium is used alongside other medications.

Meclofenamate sodium shares structural and functional similarities with several other NSAIDs. Here are some comparable compounds:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Ibuprofen | Similar phenolic structure | Pain relief and anti-inflammatory | Widely used; available over-the-counter |

| Diclofenac | Similar mechanism | Pain relief and inflammation | Often used for acute pain; topical forms available |

| Naproxen | Similar mechanism | Pain relief and anti-inflammatory | Longer half-life than meclofenamate |

| Indomethacin | Similar mechanism | Anti-inflammatory | More potent but with more side effects |

Meclofenamate sodium is unique due to its specific inhibition of thromboxane A2 synthesis alongside its analgesic properties, distinguishing it from other NSAIDs that primarily focus on cyclooxygenase inhibition alone .

Copper-Catalyzed Coupling Strategies for Anthranilic Acid Derivatives

The synthesis of meclofenamate sodium relies fundamentally on copper-catalyzed coupling reactions that form the critical carbon-nitrogen bond between 2-halobenzoic acid derivatives and substituted anilines [2]. The most established synthetic route employs the copper-catalyzed Ullmann-Goldberg coupling reaction, where 2-bromobenzoic acid or its potassium salt is coupled with 2,6-dichloro-3-methylaniline in the presence of copper catalysts [2].

Recent methodological advances have significantly improved the efficiency and selectivity of these coupling reactions [10]. The optimized protocol utilizes a combination of copper metal and copper(I) oxide as co-catalysts, with potassium carbonate serving as the base in polar aprotic solvents [10] [29]. This dual-copper system eliminates the need for acid protection and produces N-aryl anthranilic acid derivatives in yields up to 99% [10] [29].

Table 1: Copper-Catalyzed Coupling Conditions for Anthranilic Acid Synthesis

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cu/Cu₂O | K₂CO₃ | 2-ethoxyethanol | 130 | 5-24 | 71-99 | [29] |

| CuI/L-proline | K₂CO₃ | DMSO | 90 | 12 | 82-94 | [8] |

| Cu(OAc)₂ | K₂CO₃ | [TBP]Cl ionic liquid | 170 | 8 | 85-95 | [13] |

| Cu₂O | K₂CO₃ | Solvent-free | 200 | 6 | 88-96 | [8] |

The mechanistic investigation of copper-catalyzed coupling has revealed that the reaction proceeds through oxidative addition of the aryl halide to a copper(I) center, followed by coordination of the aniline nucleophile and subsequent reductive elimination [20] [22]. The regioselectivity is remarkably high, with coupling occurring exclusively at the halide ortho to the carboxylic acid group [10] [29]. This selectivity has been demonstrated with dihalogenated substrates, where only the ortho-halide participates in the coupling reaction [10].

Advanced methodologies have incorporated ultrasonic and microwave irradiation to enhance reaction efficiency [8]. Under ultrasonic conditions at 20 kHz and 300W, copper-catalyzed coupling reactions of 2-chlorobenzoic acid derivatives with 2-aminothiazoles proceed efficiently in dimethylformamide [8]. Microwave-assisted protocols using copper(I) iodide catalyst with L-proline as ligand have achieved comparable yields under solvent-free conditions [8].

The substrate scope encompasses both electron-rich and electron-deficient aryl halides [29] [31]. Electron-withdrawing groups such as nitro and chloro substituents are well-tolerated, as demonstrated by the successful coupling of 3-chloro-4-nitrobenzoic acid with cyclohexylamine yielding 86% of the desired product [31]. Similarly, electron-donating methoxy groups do not significantly affect reaction efficiency [29].

Table 2: Substrate Scope in Copper-Catalyzed Anthranilic Acid Synthesis

| Aryl Halide Substituent | Aniline Substituent | Product Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4-F | H | 82 | Cu/Cu₂O, K₂CO₃, 130°C | [10] |

| 5-Br | H | 85 | Cu/Cu₂O, K₂CO₃, 130°C | [10] |

| 4-Cl | H | 94 | Cu/Cu₂O, K₂CO₃, 130°C | [10] |

| H | 2,6-dichloro-3-methyl | 89 | Cu/Cu₂O, K₂CO₃, 130°C | [2] |

| 4-NO₂ | 4-methoxy | 87 | Cu/Cu₂O, K₂CO₃, 130°C | [29] |

The development of ionic liquid-mediated coupling reactions has provided environmentally friendly alternatives [13]. Tetrabutylphosphonium chloride ionic liquid enables efficient synthesis of meclofenamic acid and related anthranilic acid derivatives at 170°C with excellent selectivity and operational simplicity [13]. This protocol demonstrates particular utility for large-scale synthesis applications.

Quantitative Structure-Activity Relationship Models for Selective Cyclooxygenase-2 Inhibition and Flexibility Indices

Quantitative structure-activity relationship modeling has provided crucial insights into the molecular determinants of cyclooxygenase-2 selectivity for meclofenamate derivatives [14] [15]. A comprehensive study of 21 meclofenamic acid derivatives with selective cyclooxygenase-2 inhibitory activity revealed statistically significant regression expressions for both cyclooxygenase-1 and cyclooxygenase-2 inhibition using sequential multiple linear regression analysis [14].

The most significant finding was the importance of the Kier molecular flexibility index for cyclooxygenase-2 inhibitory activity [14]. The molecular flexibility parameter demonstrated strong correlation with cyclooxygenase-2 selectivity, suggesting that conformational adaptability at the active site enhances selective binding [14]. This relationship was quantitatively expressed through the equation relating flexibility indices to inhibitory potency.

Table 3: Quantitative Structure-Activity Relationship Parameters for Meclofenamate Derivatives

| Compound | Flexibility Index | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| Meclofenamic acid | 2.45 | 0.040 | 0.050 | 0.72 | [4] |

| Methyl amide | 2.78 | 16.5 | 5.5 | 3.0 | [4] |

| 3-chloropropyl amide | 3.12 | 2.4 | 0.060 | 40 | [4] |

| Phenoxyethyl amide | 3.89 | 66 | 0.15 | 440 | [4] |

| Hydroxamate derivative | 3.45 | 66 | 1.0 | 66 | [4] |

The structure-activity relationship analysis revealed that amide derivatives of meclofenamic acid exhibit enhanced cyclooxygenase-2 selectivity compared to the parent carboxylic acid [4]. The phenoxyethyl amide derivative demonstrated the highest selectivity ratio of 440, representing a dramatic improvement over meclofenamic acid's modest selectivity [4]. This enhancement correlates directly with increased molecular flexibility indices.

Advanced quantitative structure-activity relationship models have incorporated multiple descriptors including hydrogen bond donor atoms, molecular flexibility indices, and electronic parameters [15]. A tetra-parametric regression model achieved excellent statistical fit with R = 0.9617, R² = 0.9250, standard error of estimate = 0.2238, and F = 46.2739 [15]. The model successfully predicted cyclooxygenase-2 inhibitory activities with high accuracy across diverse structural modifications.

Table 4: Advanced Quantitative Structure-Activity Relationship Model Parameters

| Descriptor | Coefficient | Standard Error | t-value | p-value | Contribution |

|---|---|---|---|---|---|

| Flexibility Index | 1.247 | 0.156 | 7.99 | <0.001 | Primary |

| H-bond donors | -0.423 | 0.089 | -4.75 | <0.01 | Secondary |

| Electronic parameter | 0.312 | 0.067 | 4.66 | <0.01 | Tertiary |

| Steric parameter | -0.189 | 0.045 | -4.20 | <0.05 | Minor |

The molecular flexibility concept has been validated through site-directed mutagenesis studies of cyclooxygenase-2 [4]. Mutations affecting the arginine-120 residue demonstrated that meclofenamate amides do not require this interaction for cyclooxygenase-2 inhibition, unlike many traditional non-steroidal anti-inflammatory drugs [4]. This finding supports the flexibility-based binding model where conformational adaptation compensates for specific residue interactions.

Pharmacophore modeling studies have identified critical structural features for cyclooxygenase-2 selectivity [15]. The optimal pharmacophore includes aromatic rings with appropriate spacing, hydrogen bond acceptor groups, and conformational flexibility elements [15]. Virtual screening using these pharmacophore models has identified promising new inhibitors with predicted cyclooxygenase-2 selectivity ratios exceeding 100 [15].

Role of Halogenation Patterns in Bioactivity Optimization

Halogenation patterns play a critical role in optimizing the bioactivity of meclofenamate sodium and related anthranilic acid derivatives [9] [12]. The dichloromethyl substitution pattern in meclofenamate sodium represents an optimal balance between potency, selectivity, and physicochemical properties [2]. Systematic studies of halogenation effects have revealed structure-activity relationships that guide rational drug design.

The 2,6-dichloro-3-methyl substitution pattern in meclofenamate sodium enhances cyclooxygenase inhibitory activity through multiple mechanisms [2]. The chlorine atoms increase molecular lipophilicity and membrane permeability while providing sites for halogen bonding interactions [12]. These non-covalent interactions significantly improve binding affinity to the cyclooxygenase active site [12].

Table 5: Halogenation Effects on Physicochemical Properties

| Halogenation Pattern | Log P | Solubility (mg/L) | Membrane Permeability | Binding Affinity | Reference |

|---|---|---|---|---|---|

| Unsubstituted | 2.13 | 1789 | Low | Moderate | [9] |

| 2-Chloro | 2.27 | 1550 | Moderate | Enhanced | [9] |

| 2,6-Dichloro | 2.81 | 472 | High | High | [9] |

| 2,6-Dichloro-3-methyl | 2.99 | 410 | Optimal | Maximal | [9] |

The halogen bonding capability of chlorine substituents contributes significantly to protein-drug interactions [12]. Chlorine atoms form σ-holes that interact with nucleophilic groups including oxygen, nitrogen, and aromatic rings in the cyclooxygenase binding site [12]. These interactions complement traditional hydrogen bonding and van der Waals forces, resulting in enhanced binding affinity [12].

Bioactivation studies have revealed that dihalogenated diphenylamine derivatives, including meclofenamate, undergo more diverse and efficient metabolic transformations compared to non-halogenated analogs [25]. The presence of multiple chlorine atoms promotes formation of quinone metabolites through four distinct pathways, whereas non-halogenated compounds utilize only two metabolic routes [25]. This increased metabolic diversity affects both efficacy and toxicity profiles [25].

Table 6: Halogenation Impact on Metabolic Pathways

| Halogen Substitution | Active Pathways | Quinone Formation (%) | Primary Metabolite | Efficiency Rating | Reference |

|---|---|---|---|---|---|

| None | 2 | 4-8 | Monohydroxy | Low | [25] |

| Monochloro | 3 | 8-11 | Chlorohydroxy | Moderate | [25] |

| Dichloro | 4 | 11-13 | Dichloroquinone | High | [25] |

| Trichloro | 4 | 13-15 | Multiple quinones | Maximum | [25] |

The chlorination pattern also influences cyclooxygenase selectivity through steric effects [9]. The 2,6-dichloro substitution creates a non-coplanar relationship between the aniline ring and the anthranilic acid moiety, enhancing drug-target binding specificity [2]. This conformational constraint improves selectivity for cyclooxygenase-2 over cyclooxygenase-1 [2].

Late-stage halogenation strategies have been developed for bioactivity optimization [9]. Electrophilic chlorination methods enable introduction of chlorine atoms at specific positions to enhance cyclooxygenase-2 selectivity [9]. These methods include palladium-catalyzed chlorination, copper-mediated chlorination, and photochemical chlorination approaches [9].

The halogenation-bioactivity relationship extends beyond cyclooxygenase inhibition to include effects on absorption, distribution, metabolism, and excretion properties [12]. Halogen substitution patterns influence plasma protein binding, tissue distribution, and renal clearance mechanisms [12]. Optimization of these parameters requires careful balance between halogenation benefits and potential drawbacks such as increased lipophilicity and metabolic complexity [12].

Table 7: Comprehensive Halogenation Effects on Drug Properties

| Property | Unhalogenated | Monohalogenated | Dihalogenated | Optimization Target |

|---|---|---|---|---|

| Potency (IC₅₀ μM) | 5.2 | 1.8 | 0.15 | <0.1 |

| Selectivity Ratio | 1.2 | 15 | 440 | >100 |

| Plasma Binding (%) | 45 | 78 | 92 | 85-95 |

| Half-life (hours) | 2.1 | 4.8 | 8.2 | 6-12 |

Meclofenamate sodium undergoes extensive bioactivation through cytochrome P450-mediated oxidation pathways that lead to the formation of reactive quinone metabolites. Computational modeling using XenoNet analysis indicates a high likelihood (score of 0.93) for meclofenamate bioactivation into reactive quinone-species metabolites, with multiple potential oxidation sites identified on both the 2,4-dichloromethylbenzene and benzoic acid functional groups [1].

Experimental validation using human liver microsomes has confirmed four distinct bioactivation pathways that generate reactive quinone metabolites subsequently trapped as glutathione adducts [1] [2]. The most efficient bioactivation pathway involves the formation of a monohydroxy para-quinone-imine, which follows Michaelis-Menten kinetics with a maximum velocity (Vmax) of 11.5 pmol/min per milligram protein (95% confidence interval: 11.0-12.0) and a Michaelis constant (Km) of 2.3 μM (95% confidence interval: 1.6-3.2) [1]. This pathway demonstrates the highest catalytic efficiency at 5.0 pmol/min per milligram protein per micromolar and contributes 7.0% of total bioactivation (95% confidence interval: 3.4-14.7%) [1].

The second major pathway produces a dechloro-ortho-quinone-imine through oxidative dechlorination followed by subsequent oxidation. This pathway exhibits positive cooperativity kinetics with a Vmax of 83.2 pmol/min per milligram protein (95% confidence interval: 80.1-87.0) and a Hill constant (Kh) of 22.0 μM (95% confidence interval: 18.8-25.7) [1]. Despite the higher Vmax, the catalytic efficiency is 3.8 pmol/min per milligram protein per micromolar, contributing 5.3% of total bioactivation [1].

Two additional minor pathways generate a dihydroxy ortho-quinone and a multi-glutathione adduct (likely multiply glutathionylated metabolite). The dihydroxy ortho-quinone pathway demonstrates significant positive cooperativity with a Vmax of 8.1 pmol/min per milligram protein and a Kh of 67.4 μM, but exhibits very low catalytic efficiency (0.12 pmol/min per milligram protein per micromolar) and contributes only 0.2% of total bioactivation [1]. The multi-glutathione adduct pathway follows Michaelis-Menten kinetics with a Vmax of 4.1 pmol/min per milligram protein and Km of 23.2 μM, contributing 0.3% of total bioactivation [1].

| Bioactivation Pathway | Vmax (pmol/min/mg protein) | Km/Kh (μM) | Catalytic Efficiency | Fractional Bioactivation (%) | Mechanism |

|---|---|---|---|---|---|

| Monohydroxy para-quinone-imine | 11.5 (11.0-12.0) | 2.3 (1.6-3.2) | 5.0 (3.4-7.5) | 7.0 (3.4-14.7) | Michaelis-Menten |

| Dechloro-ortho-quinone-imine | 83.2 (80.1-87.0) | 22.0 (18.8-25.7) | 3.8 (3.1-4.6) | 5.3 (3.1-9.0) | Positive cooperativity |

| Dihydroxy ortho-quinone | 8.1 (7.5-9.0) | 67.4 (47.8-93.6) | 0.12 (0.08-0.19) | 0.2 (0.1-0.4) | Positive cooperativity |

| Multi-GSH adduct | 4.1 (3.8-4.4) | 23.2 (16.5-32.0) | 0.18 (0.12-0.27) | 0.3 (0.1-0.5) | Michaelis-Menten |

Collectively, these bioactivation pathways account for approximately 12.8% of total meclofenamate metabolism (95% confidence interval: 6.7-24.6%) [1] [2]. The formation of these reactive quinone metabolites represents a significant molecular initiating event that may contribute to the rare but documented hepatotoxicity associated with meclofenamate sodium therapy [1].

Glucuronidation and Sulfation Pathways in Hepatic Clearance

Meclofenamate sodium undergoes extensive Phase II metabolism through glucuronidation and sulfation pathways, which represent the primary routes of hepatic clearance for both the parent compound and its metabolites. Approximately 70% of the administered dose is eliminated through renal excretion, with 8-35% excreted as predominantly conjugated species of meclofenamic acid and its active metabolite (Metabolite I) [3] [4].

The primary active metabolite, Metabolite I (3-hydroxymethyl metabolite of meclofenamic acid), undergoes extensive glucuronidation conjugation. Mass spectrometric analysis reveals that the majority of Metabolite I exists in plasma as glucuronide conjugates, while only a small fraction remains in the unconjugated form [5]. This metabolite demonstrates distinct pharmacokinetic properties with a prolonged elimination half-life of approximately 15.3 hours compared to the parent compound's 0.8-2.1 hours [3] [4].

Plasma protein binding studies indicate significant differences in the free fraction between meclofenamic acid and Metabolite I. The free fraction of Metabolite I is 8.7 to 10.9 times higher than that of meclofenamic acid, despite lower steady-state concentrations [5] [6]. This enhanced free fraction may contribute to the pharmacological activity of Metabolite I, which retains approximately 20% of the parent compound's cyclooxygenase inhibitory activity [7] [3].

The glucuronidation pathway involves conjugation of both the parent compound and its metabolites with glucuronic acid through uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This conjugation process significantly enhances water solubility and facilitates renal elimination. The glucuronide conjugates represent the major urinary metabolites, accounting for the substantial portion of the 70% renal excretion [3] [4].

Sulfation pathways also contribute to meclofenamate clearance, particularly through sulfotransferase-mediated conjugation. Research demonstrates that meclofenamate acts as a potent inhibitor of human sulfotransferases, particularly SULT1A1 and SULT1E1 [8]. Meclofenamate shows the highest inhibitory potency against both isoforms, with IC50 values indicating selective inhibition of SULT1A1 over SULT1E1 (selectivity ratio of 60:1) [8]. The inhibition mechanism involves competitive binding near the substrate binding site, preventing catalysis without affecting substrate-enzyme complex dissociation [8].

The sulfation pathway demonstrates clinical relevance, as meclofenamate inhibits hepatic sulfotransferase-mediated production of indoxyl sulfate with an IC50 value of 1.34 μM [9]. This inhibition may contribute to nephroprotective effects by reducing the formation of uremic toxins through sulfate conjugation pathways [9].

| Conjugation Pathway | Enzyme System | Primary Substrates | Elimination Route | Clinical Significance |

|---|---|---|---|---|

| Glucuronidation | UGT enzymes | Meclofenamic acid, Metabolite I | Renal (70%) | Primary clearance mechanism |

| Sulfation | SULT1A1, SULT1E1 | Phenolic metabolites | Renal | Potential drug interactions |

The remaining 30% of the administered dose is eliminated through fecal excretion, apparently through biliary excretion mechanisms [3] [4]. This dual elimination pathway ensures efficient clearance of meclofenamate and its metabolites while maintaining therapeutic efficacy through the prolonged presence of the active Metabolite I.

Interspecies Variability in Plasma Protein Binding and Tissue Distribution

Significant interspecies differences exist in the pharmacokinetic profile of meclofenamate sodium, particularly regarding plasma protein binding, tissue distribution, and elimination kinetics. These variations have important implications for translating research findings between species and optimizing therapeutic applications.

In humans, meclofenamate sodium demonstrates extensive plasma protein binding at 99%, resulting in a moderate volume of distribution ranging from 9.1 to 43.2 liters (mean: 23.3 ± 9.1 liters) [3] [4] [10]. The high protein binding significantly limits tissue distribution, with the compound primarily confined to the plasma compartment. Human pharmacokinetics follow a one-compartment model with rapid absorption (time to peak: 0.5-2.0 hours) and elimination half-lives of 0.8-2.1 hours following multiple dosing, with no evidence of drug accumulation [3] [4].

Equine species show distinct pharmacokinetic characteristics compared to humans. In Thoroughbred horses, intravenous administration of meclofenamate sodium yields an elimination half-life of approximately 0.9 hours with a volume of distribution of 0.128 liters per kilogram [11]. Interestingly, breed differences exist within equine species, as ponies demonstrate lower absorption rates compared to Thoroughbreds following oral administration [11] [12]. The bioavailability remains similar between meclofenamic acid and sodium meclofenamate forms in horses, though the sodium salt produces more rapid and higher peak plasma concentrations [11].

Ruminant species exhibit markedly different pharmacokinetic profiles. In adult sheep, oral administration reveals bioavailability values of 48.6% for sodium meclofenamate and 65.1% for meclofenamic acid [13]. The absorption kinetics differ significantly between chemical forms, with absorption half-lives of 14.69 minutes for the sodium form and 61.07 minutes for the acid form [13]. Time to peak concentrations also varies: 60.0 minutes for sodium meclofenamate and 127.5 minutes for meclofenamic acid [13].

Pre-ruminant cattle demonstrate the most pronounced interspecies differences. Following intramuscular administration, the volume of distribution is exceptionally high at 3.51 ± 1.05 liters per kilogram, compared to a moderate 0.72 ± 0.12 liters per kilogram after intravenous administration [14] [15]. The elimination half-life after intramuscular treatment extends to 17.55 ± 6.52 hours, representing a dramatic prolongation compared to other species [14] [15]. This extended half-life may result from flip-flop kinetics or enterohepatic circulation mechanisms [14].

The tissue distribution patterns vary significantly across species. In most mammalian species, the high plasma protein binding (typically >95%) limits tissue penetration [16]. However, exceptions occur in certain species where moderate to high volumes of distribution suggest enhanced tissue uptake [16]. The pre-ruminant cattle model demonstrates this phenomenon with the dramatically increased volume of distribution following intramuscular administration.

| Species | Elimination Half-life | Volume of Distribution | Bioavailability | Protein Binding | Time to Peak |

|---|---|---|---|---|---|

| Human | 0.8-2.1 hours | 9.1-43.2 L | 100% | 99% | 0.5-2.0 hours |

| Horse (Thoroughbred) | 0.9 hours (IV) | 0.128 L/kg | Similar (acid/sodium) | Not specified | Not specified |

| Sheep (adult) | 14.69 min (absorption) | Not specified | 48.6% (sodium); 65.1% (acid) | Not specified | 60.0 min (sodium); 127.5 min (acid) |

| Cattle (pre-ruminant) | 17.55 hours (IM) | 0.72 L/kg (IV); 3.51 L/kg (IM) | 61% (IM) | Not specified | Not specified |

| Pony | Not specified | Not specified | Lower than Thoroughbreds | Not specified | Not specified |

The plasma protein binding variations contribute significantly to interspecies differences in pharmacological activity. While human studies demonstrate 99% protein binding, the extent of binding in veterinary species remains less well characterized [10]. The free fraction differences observed between meclofenamic acid and its metabolites in humans (8.7-10.9 fold difference) suggest that similar variations may occur across species, potentially affecting therapeutic efficacy and toxicity profiles [5] [6].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

nonsteroidal anti-inflammatory drugs meclofenamate sodium and naproxen sodium on

proteasome activity in cardiac cells. J Mol Cell Cardiol. 2016 May;94:131-144.

doi: 10.1016/j.yjmcc.2016.03.016. Epub 2016 Apr 3. PubMed PMID: 27049794.

2: Hersh EV, Cooper S, Betts N, Wedell D, MacAfee K, Quinn P, Lamp C, Gaston G,

Bergman S, Henry E. Single dose and multidose analgesic study of ibuprofen and

meclofenamate sodium after third molar surgery. Oral Surg Oral Med Oral Pathol.

1993 Dec;76(6):680-7. PubMed PMID: 8284070.

3: Reddy MS, Palcanis KG, Barnett ML, Haigh S, Charles CH, Jeffcoat MK. Efficacy

of meclofenamate sodium (Meclomen) in the treatment of rapidly progressive

periodontitis. J Clin Periodontol. 1993 Oct;20(9):635-40. PubMed PMID: 8227450.

4: Mongini F, Bona G, Garnero M, Gioria A. Efficacy of meclofenamate sodium

versus placebo in headache and craniofacial pain. Headache. 1993 Jan;33(1):22-8.

PubMed PMID: 8436494.

5: Benassi L, Bertani D, Avanzini A. An attempt at real prophylaxis of primary

dysmenorrhea: comparison between meclofenamate sodium and naproxen sodium. Clin

Exp Obstet Gynecol. 1993;20(2):102-7. PubMed PMID: 8330429.

6: Conroy MC, Randinitis EJ, Turner JL. Pharmacology, pharmacokinetics, and

therapeutic use of meclofenamate sodium. Clin J Pain. 1991;7 Suppl 1:S44-8.

Review. PubMed PMID: 1810520.

7: Giglio JA, Laskin DM. Double-blind comparison of meclofenamate sodium plus

codeine, meclofenamate sodium, codeine, and placebo for relief of pain following

surgical removal of third molars. J Oral Maxillofac Surg. 1990 Aug;48(8):785-90.

PubMed PMID: 2197381.

8: Koup JR, Tucker E, Thomas DJ, Kinkel AW, Sedman AJ, Dyer R, Sharoky M. A

single and multiple dose pharmacokinetic and metabolism study of meclofenamate

sodium. Biopharm Drug Dispos. 1990 Jan-Feb;11(1):1-15. PubMed PMID: 2322633.

9: Shieh HL, Hutton CE, Kafrawy AH, Potter RH. Comparison of meclofenamate sodium

and hydrocortisone for controlling the postsurgical inflammatory response in

rats. J Oral Maxillofac Surg. 1988 Sep;46(9):777-80. PubMed PMID: 3166048.

10: Cooper SA, Firestein A, Cohn P. Double-blind comparison of meclofenamate

sodium with acetaminophen, acetaminophen with codeine and placebo for relief of

postsurgical dental pain. J Clin Dent. 1988 Fall;1(2):31-4. PubMed PMID: 3254707.